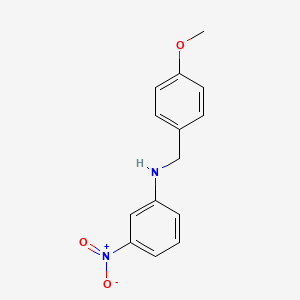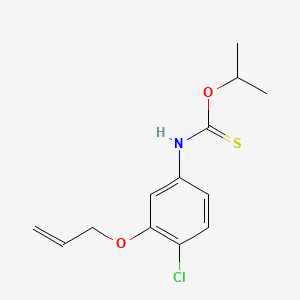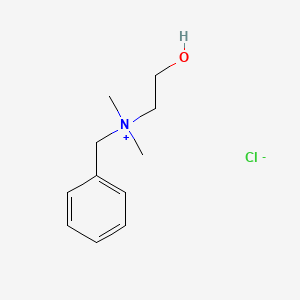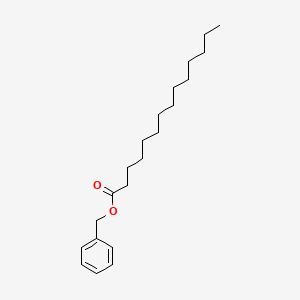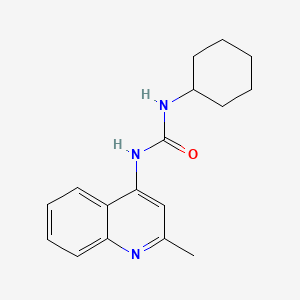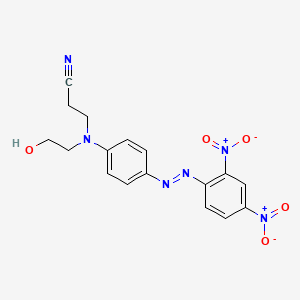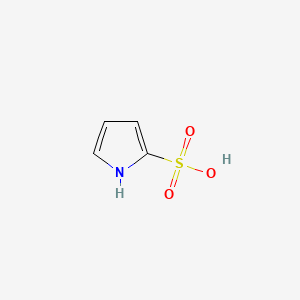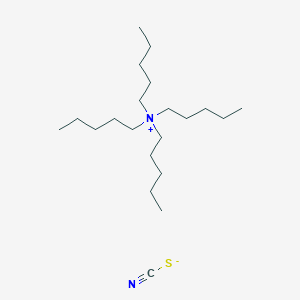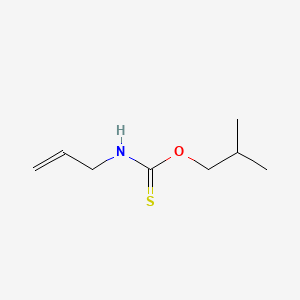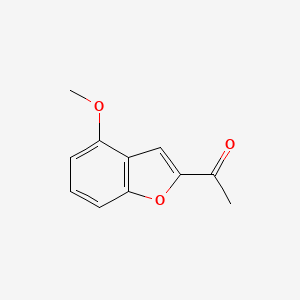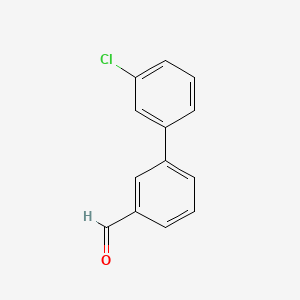
3-(3-氯苯基)苯甲醛
描述
3-(3-Chlorophenyl)benzaldehyde is an organic compound that belongs to the class of aromatic aldehydes It features a benzene ring substituted with a chlorine atom at the third position and an aldehyde group at the para position relative to the chlorine
科学研究应用
3-(3-Chlorophenyl)benzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-catalyzed reactions involving aldehydes.
Industry: Used in the production of specialty chemicals and materials.
生化分析
Biochemical Properties
3-(3-Chlorophenyl)benzaldehyde plays a significant role in biochemical reactions, particularly in the synthesis of various bioactive compounds. It interacts with enzymes such as aldehyde dehydrogenase and cytochrome P450, which are involved in its metabolism. The interaction with aldehyde dehydrogenase leads to the oxidation of the aldehyde group to a carboxylic acid, while cytochrome P450 enzymes facilitate its hydroxylation . These interactions are crucial for the compound’s biotransformation and its subsequent biological effects.
Cellular Effects
3-(3-Chlorophenyl)benzaldehyde influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to affect the expression of genes involved in oxidative stress response and apoptosis . Additionally, this compound can modulate cell signaling pathways such as the MAPK/ERK pathway, leading to altered cell proliferation and survival. Its impact on cellular metabolism includes changes in the levels of reactive oxygen species (ROS) and the activation of antioxidant defense mechanisms.
Molecular Mechanism
The molecular mechanism of action of 3-(3-Chlorophenyl)benzaldehyde involves its binding interactions with specific biomolecules. It can act as an inhibitor of certain enzymes, such as aldehyde dehydrogenase, by forming a covalent bond with the active site of the enzyme . This inhibition leads to the accumulation of aldehydes, which can induce cellular stress and apoptosis. Additionally, 3-(3-Chlorophenyl)benzaldehyde can activate transcription factors such as Nrf2, which regulates the expression of antioxidant genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-(3-Chlorophenyl)benzaldehyde can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to light and air . Long-term studies have shown that prolonged exposure to 3-(3-Chlorophenyl)benzaldehyde can lead to sustained oxidative stress and alterations in cellular function, including changes in cell viability and proliferation.
Dosage Effects in Animal Models
The effects of 3-(3-Chlorophenyl)benzaldehyde vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and can be used to study its biochemical interactions and cellular effects . At high doses, 3-(3-Chlorophenyl)benzaldehyde can induce toxic effects, including liver damage, oxidative stress, and apoptosis. These adverse effects highlight the importance of determining the appropriate dosage for experimental studies.
Metabolic Pathways
3-(3-Chlorophenyl)benzaldehyde is involved in several metabolic pathways, including its oxidation by aldehyde dehydrogenase and hydroxylation by cytochrome P450 enzymes . These metabolic reactions lead to the formation of metabolites such as 3-(3-chlorophenyl)benzoic acid and hydroxylated derivatives. The compound’s metabolism can also affect metabolic flux and the levels of various metabolites, influencing cellular function and homeostasis.
Transport and Distribution
The transport and distribution of 3-(3-Chlorophenyl)benzaldehyde within cells and tissues involve interactions with transporters and binding proteins. The compound can be transported across cell membranes via passive diffusion and facilitated transport mechanisms . Once inside the cell, it can bind to intracellular proteins and accumulate in specific cellular compartments, affecting its localization and activity.
Subcellular Localization
3-(3-Chlorophenyl)benzaldehyde exhibits specific subcellular localization, which can influence its activity and function. The compound can localize to the endoplasmic reticulum, where it interacts with enzymes involved in its metabolism . Additionally, it can be targeted to the mitochondria, where it affects mitochondrial function and induces oxidative stress. The subcellular localization of 3-(3-Chlorophenyl)benzaldehyde is regulated by targeting signals and post-translational modifications that direct it to specific compartments.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Chlorophenyl)benzaldehyde typically involves the chlorination of benzaldehyde. One common method includes the following steps:
Chlorination of Benzaldehyde: Benzaldehyde is chlorinated using chlorine gas in the presence of a hydrocarbon solvent and a Lewis acid catalyst to obtain 3-chlorobenzaldehyde.
Formation of 3-(3-Chlorophenyl)benzaldehyde: The 3-chlorobenzaldehyde is then subjected to further reactions to introduce the aldehyde group at the desired position.
Industrial Production Methods: Industrial production of 3-(3-Chlorophenyl)benzaldehyde may involve large-scale chlorination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis.
化学反应分析
Types of Reactions: 3-(3-Chlorophenyl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The chlorine atom can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles such as hydroxide ions or amines can be used for substitution reactions.
Major Products Formed:
Oxidation: 3-(3-Chlorophenyl)benzoic acid.
Reduction: 3-(3-Chlorophenyl)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
作用机制
The mechanism of action of 3-(3-Chlorophenyl)benzaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function. The chlorine atom can also participate in interactions with biological targets, influencing the compound’s overall activity.
相似化合物的比较
Benzaldehyde: Lacks the chlorine substituent, making it less reactive in certain substitution reactions.
3-Chlorobenzaldehyde: Similar structure but lacks the additional phenyl ring, resulting in different chemical properties.
4-Chlorobenzaldehyde: Chlorine atom is at a different position, leading to variations in reactivity and applications.
Uniqueness: 3-(3-Chlorophenyl)benzaldehyde is unique due to the presence of both the chlorine atom and the aldehyde group on the benzene ring, providing a combination of reactivity and structural features that are not found in simpler analogs.
属性
IUPAC Name |
3-(3-chlorophenyl)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClO/c14-13-6-2-5-12(8-13)11-4-1-3-10(7-11)9-15/h1-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAQURWBRLRLXGT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=CC(=CC=C2)Cl)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30362643 | |
| Record name | 3-(3-chlorophenyl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30362643 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
400745-60-0 | |
| Record name | 3-(3-chlorophenyl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30362643 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 400745-60-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


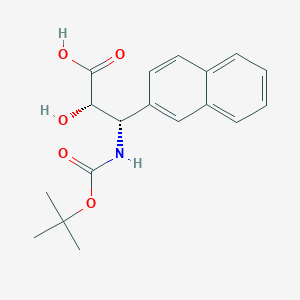
![3-{4-[(4-Bromobenzyl)oxy]phenyl}acrylic acid](/img/structure/B1597987.png)

